molecular formula C11H14N2O3 B8812229 1-(1,3-Benzodioxol-5-yl)-1-isopropylurea CAS No. 33095-94-2

1-(1,3-Benzodioxol-5-yl)-1-isopropylurea

Cat. No. B8812229
CAS RN: 33095-94-2
M. Wt: 222.24 g/mol
InChI Key: CHOBLILHXVGGLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzodioxol-5-yl)-1-isopropylurea is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1,3-Benzodioxol-5-yl)-1-isopropylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-Benzodioxol-5-yl)-1-isopropylurea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

33095-94-2

Product Name

1-(1,3-Benzodioxol-5-yl)-1-isopropylurea

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-1-propan-2-ylurea

InChI

InChI=1S/C11H14N2O3/c1-7(2)13(11(12)14)8-3-4-9-10(5-8)16-6-15-9/h3-5,7H,6H2,1-2H3,(H2,12,14)

InChI Key

CHOBLILHXVGGLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC2=C(C=C1)OCO2)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared from N-isopropyl-3,4-(methylenedioxy)aniline and NaOCN by the procedure described in example 5 in 83% yield. 1H NMR (CDCl3): 6.85-6.65 (m, 3H), 6.04 (s, 2H), 4.82 (m, 1H), 4.21 (br s, 2H), 1.06 (d, J=6.6, 6H).
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Synthesis routes and methods II

Procedure details

To a solution of 14.7 gm. of N-isopropyl-3,4-methylenedioxyaniline, prepared as in Example A, in 200 ml. of glacial acetic acid, cooled to 10°-18°C., is added 4.9 gm. of sodium isocyanate (sodium cyanate) in several portions. The resulting mixture is then stirred at ambient temperature for 15 hours. At the end of this time, the solvent is stripped at reduced pressure and the solid residue treated with 300 ml. of 2N sodium hydroxide. The resulting mixture is extracted with chloroform, dried and evaporated. The gum thus obtained is recrystallized from cyclohexane to obtain N-isopropyl-N-(3,4-methylenedioxyphenyl)urea, m.p. 116°-119°C.
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